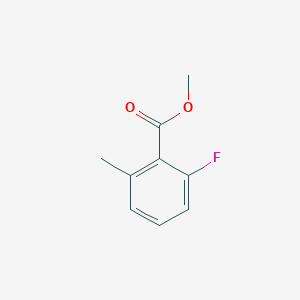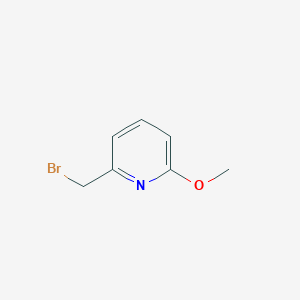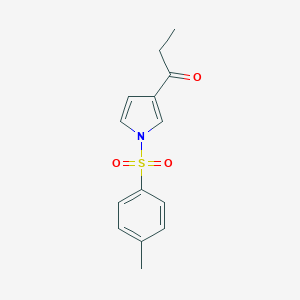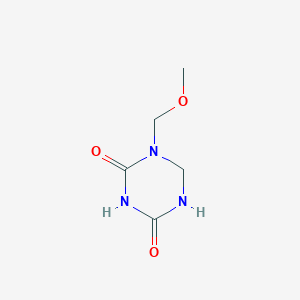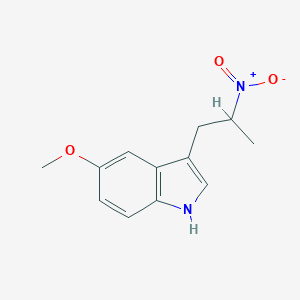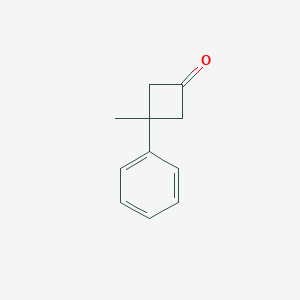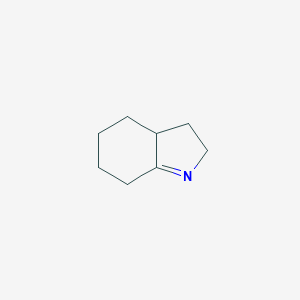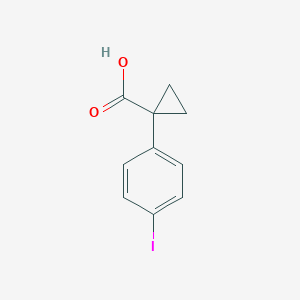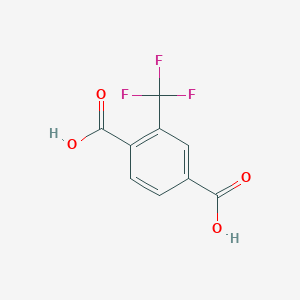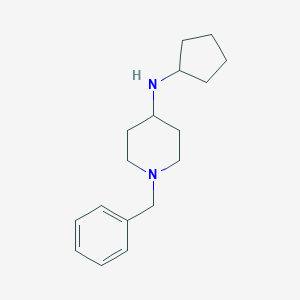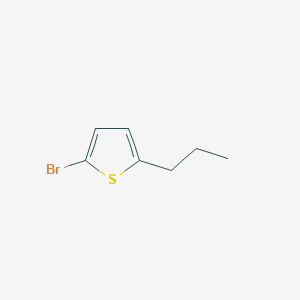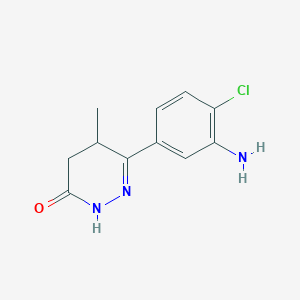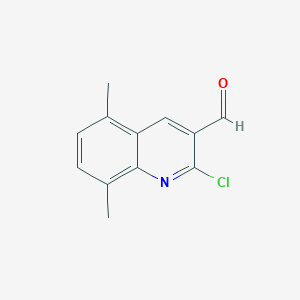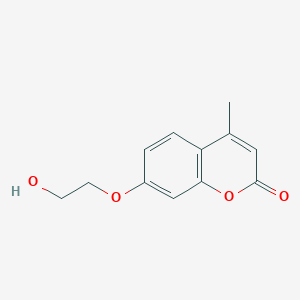
7-(2-Hydroxyethoxy)-4-methylchromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-Hydroxyethoxy)-4-methylchromen-2-one, also known as HEC, is a synthetic compound that belongs to the class of coumarins. It is widely used in scientific research as a fluorescent probe for detecting reactive oxygen species (ROS) and as a photosensitizer for photodynamic therapy. In
作用機序
7-(2-Hydroxyethoxy)-4-methylchromen-2-one reacts with ROS and produces a fluorescent signal by undergoing a photochemical reaction. The mechanism of action of 7-(2-Hydroxyethoxy)-4-methylchromen-2-one as a photosensitizer involves the production of singlet oxygen and other ROS upon activation by light. These ROS can cause oxidative damage to cancer cells, leading to their death.
生化学的および生理学的効果
7-(2-Hydroxyethoxy)-4-methylchromen-2-one has been shown to have low toxicity in vitro and in vivo. It is rapidly metabolized and excreted from the body, making it a safe compound for use in scientific research. 7-(2-Hydroxyethoxy)-4-methylchromen-2-one has also been shown to have antioxidant properties, which can protect cells from oxidative damage caused by ROS.
実験室実験の利点と制限
7-(2-Hydroxyethoxy)-4-methylchromen-2-one has several advantages for lab experiments. It is a highly specific fluorescent probe for detecting ROS, which makes it a valuable tool for studying oxidative stress-related diseases. 7-(2-Hydroxyethoxy)-4-methylchromen-2-one is also a safe and non-toxic compound, which makes it suitable for use in animal models and clinical trials.
However, 7-(2-Hydroxyethoxy)-4-methylchromen-2-one has some limitations for lab experiments. It has a short half-life in vivo, which limits its usefulness as a therapeutic agent. 7-(2-Hydroxyethoxy)-4-methylchromen-2-one also has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental conditions.
将来の方向性
There are several future directions for the use of 7-(2-Hydroxyethoxy)-4-methylchromen-2-one in scientific research. One direction is the development of new 7-(2-Hydroxyethoxy)-4-methylchromen-2-one derivatives with improved solubility and stability. Another direction is the use of 7-(2-Hydroxyethoxy)-4-methylchromen-2-one as a therapeutic agent for the treatment of oxidative stress-related diseases. 7-(2-Hydroxyethoxy)-4-methylchromen-2-one can also be used in combination with other photosensitizers for improved photodynamic therapy outcomes. Further research is needed to explore these and other potential applications of 7-(2-Hydroxyethoxy)-4-methylchromen-2-one in scientific research.
Conclusion:
In conclusion, 7-(2-Hydroxyethoxy)-4-methylchromen-2-one is a synthetic compound that has important applications in scientific research. It is a specific fluorescent probe for detecting ROS and a photosensitizer for photodynamic therapy. 7-(2-Hydroxyethoxy)-4-methylchromen-2-one has low toxicity and antioxidant properties, making it a safe and valuable tool for studying oxidative stress-related diseases. While 7-(2-Hydroxyethoxy)-4-methylchromen-2-one has some limitations, there are several future directions for its use in scientific research.
合成法
7-(2-Hydroxyethoxy)-4-methylchromen-2-one can be synthesized by the condensation reaction of 4-methylumbelliferone and ethylene glycol in the presence of a base catalyst. The reaction takes place at a high temperature and produces 7-(2-Hydroxyethoxy)-4-methylchromen-2-one as a white crystalline solid.
科学的研究の応用
7-(2-Hydroxyethoxy)-4-methylchromen-2-one is used in scientific research as a fluorescent probe for detecting ROS. ROS are highly reactive molecules that can cause oxidative damage to cells and tissues. 7-(2-Hydroxyethoxy)-4-methylchromen-2-one reacts with ROS and produces a fluorescent signal, which can be detected by fluorescence microscopy or spectroscopy. This method is widely used in the study of oxidative stress-related diseases such as cancer, diabetes, and neurodegenerative disorders.
7-(2-Hydroxyethoxy)-4-methylchromen-2-one is also used as a photosensitizer for photodynamic therapy. Photodynamic therapy is a non-invasive treatment for cancer and other diseases that uses light to activate a photosensitizer, which then produces reactive oxygen species that can kill cancer cells. 7-(2-Hydroxyethoxy)-4-methylchromen-2-one has been shown to be an effective photosensitizer in preclinical studies.
特性
CAS番号 |
91963-63-2 |
|---|---|
製品名 |
7-(2-Hydroxyethoxy)-4-methylchromen-2-one |
分子式 |
C12H12O4 |
分子量 |
220.22 g/mol |
IUPAC名 |
7-(2-hydroxyethoxy)-4-methylchromen-2-one |
InChI |
InChI=1S/C12H12O4/c1-8-6-12(14)16-11-7-9(15-5-4-13)2-3-10(8)11/h2-3,6-7,13H,4-5H2,1H3 |
InChIキー |
MECBRMAYAIRLRB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCCO |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




